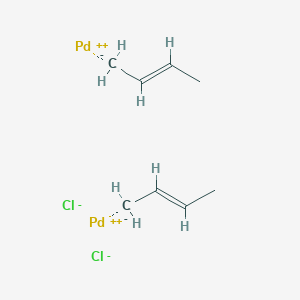
(E)-But-2-ene;palladium(2+);dichloride
概要
説明
(E)-But-2-ene is an alkene with the formula CH3CH=CHCH3 . Palladium(2+) refers to the palladium ion in the +2 oxidation state. Dichloride could refer to a compound containing two chloride ions.
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve the palladium atom forming bonds with the (E)-But-2-ene and the chloride ions .Chemical Reactions Analysis
The chemical reactions involving compounds like this can vary widely and would depend on the specific conditions and reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound like “(E)-But-2-ene;palladium(2+);dichloride” would depend on the exact structure and bonding of the compound .科学的研究の応用
Selective Linear Dimerization of 1,3-Butadiene
Palladium (II) compounds, including palladium dichloride, are effective in dimerizing butadiene into 1,3,6-octatriene with 100% selectivity. This process benefits from easy separation and the reusability of the catalyst solution, showcasing palladium's role in facilitating efficient and environmentally friendly chemical processes (Silva et al., 1998).
Cross-Coupling Reactions
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) serves as an effective catalyst for the cross-coupling reaction of sec-butylmagnesium chloride with various organic halides, yielding high yields of sec-butyl derivatives. This highlights palladium's crucial role in facilitating complex organic syntheses (Hayashi et al., 1979).
Organopalladium(IV) Chemistry
The development of organopalladium(IV) chemistry has significantly contributed to understanding mechanisms in organometallic chemistry and catalysis. Palladium(IV) complexes have been utilized to explore oxidative addition, reductive elimination reactions, and alkyl group exchanges, contributing to the advancement of organic synthesis techniques (Canty, 1992).
Chemiluminescent Probe for Pd2+ Detection
The development of a chemiluminescent probe for palladium(II) detection demonstrates palladium's environmental and health impact monitoring. This probe enables enhanced detection of Pd2+ in various contexts, indicating the broader implications of palladium beyond synthetic applications (Gao et al., 2019).
Catalytic Carbonyl Allylation
Palladium-catalyzed carbonyl allylations illustrate the metal's ability to facilitate the synthesis of complex organic molecules, such as cis-2,5-disubstituted pyrrolidines, through innovative reaction pathways. This showcases palladium's utility in creating pharmacologically relevant structures with high precision and efficiency (Redford et al., 2012).
作用機序
Target of Action
The primary target of (E)-But-2-ene; palladium(2+); dichloride is the carbon-carbon double bond present in organic compounds. The palladium(2+) ion acts as a catalyst in reactions involving this compound, facilitating the addition of elements across the double bond .
Mode of Action
(E)-But-2-ene; palladium(2+); dichloride interacts with its targets through a series of chemical reactions. The palladium(2+) ion, being a transition metal, can form complex ions with (E)-But-2-ene, allowing it to facilitate various reactions such as addition, oxidation, and coupling reactions . The dichloride ion can act as a leaving group in these reactions, further enabling the transformation of the organic compound.
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involved in the synthesis and modification of organic compounds. For instance, in the presence of (E)-But-2-ene; palladium(2+); dichloride, an alkene can undergo halogenation, hydration, or oxidative addition, leading to the formation of new organic compounds . These reactions can have significant downstream effects, altering the structure and properties of the resulting compounds.
Pharmacokinetics
The pharmacokinetics of (E)-But-2-ene; palladium(2+); dichloride would depend on the specific context of its useThe adme (absorption, distribution, metabolism, and excretion) properties of the compound would be influenced by factors such as the nature of the organic compound it is reacting with, the reaction conditions, and the presence of other substances .
Result of Action
The action of (E)-But-2-ene; palladium(2+); dichloride results in the transformation of organic compounds. By acting on the carbon-carbon double bond, it can facilitate the addition of elements across the bond, leading to the formation of new compounds with altered structures and properties . This can have significant implications in fields such as organic synthesis and medicinal chemistry, where the compound can be used to synthesize a wide range of organic products.
Action Environment
The action, efficacy, and stability of (E)-But-2-ene; palladium(2+); dichloride are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other substances, and the pH of the solution . For instance, certain reactions may require specific temperatures or pressures to proceed efficiently. Additionally, the presence of impurities can affect the efficacy of the compound, while changes in pH can influence its stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-but-2-ene;palladium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2/b2*4-3+;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSAJZWHPLTKH-HYTOEPEZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C[CH2-].CC=C[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[CH2-].C/C=C/[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-But-2-ene;palladium(2+);dichloride | |
CAS RN |
12081-22-0 | |
| Record name | Bis[(1,2,3-η)-2-buten-1-yl]di-μ-chlorodipalladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12081-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1650736.png)
![Tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-YL}carbamate](/img/structure/B1650737.png)


![3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B1650743.png)

![4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B1650747.png)
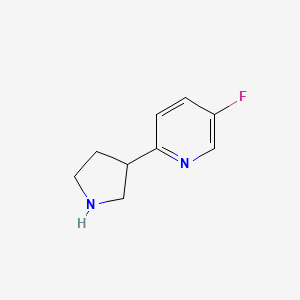
![3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one](/img/structure/B1650750.png)
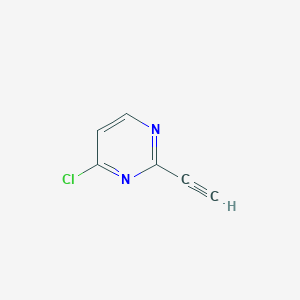
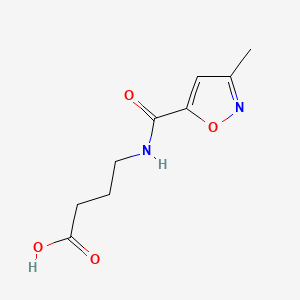
![3-(2-Aminoethyl)-1-oxa-3-aza-spiro[4.4]nonane-2,4-dione](/img/structure/B1650757.png)
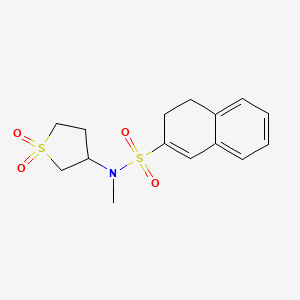
![N-[(2-methoxyphenyl)methyl]-N-methyl-5-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B1650759.png)